2-(Ethylamino)butan-1-ol

Chiral Resolution Asymmetric Synthesis Cyclopropane Synthesis

2-(Ethylamino)butan-1-ol is a chiral β-amino alcohol with the molecular formula C6H15NO, existing as two distinct enantiomers: (R)-2-(Ethylamino)butan-1-ol (CAS 83890-09-9) and (S)-2-(Ethylamino)butan-1-ol (CAS 83728-78-3). This compound serves as a versatile building block and chiral auxiliary in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
Cat. No. B13391182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)butan-1-ol
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCCC(CO)NCC
InChIInChI=1S/C6H15NO/c1-3-6(5-8)7-4-2/h6-8H,3-5H2,1-2H3
InChIKeyBMTAVLCPOPFWKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethylamino)butan-1-ol for Chiral Pharmaceutical Intermediates & Research


2-(Ethylamino)butan-1-ol is a chiral β-amino alcohol with the molecular formula C6H15NO, existing as two distinct enantiomers: (R)-2-(Ethylamino)butan-1-ol (CAS 83890-09-9) and (S)-2-(Ethylamino)butan-1-ol (CAS 83728-78-3) . This compound serves as a versatile building block and chiral auxiliary in organic synthesis, particularly within the pharmaceutical and agrochemical sectors . Its value in scientific procurement is primarily derived from its defined chirality, which enables specific, stereoselective outcomes in asymmetric synthesis, differentiating it from achiral or differently-substituted amino alcohols .

Chiral β-amino alcohol for asymmetric synthesis research
S-enantiomer as enantiomer-specific resolving agent
Research-grade material with purity specification review

Procurement Risks of Substituting 2-(Ethylamino)butan-1-ol in Chiral Synthesis


Substituting 2-(Ethylamino)butan-1-ol with a generic amino alcohol, such as the isomeric 2-(butylamino)ethanol (CAS 111-75-1) or a racemic mixture, can critically undermine research and production outcomes. While 2-(butylamino)ethanol shares the same molecular formula (C6H15NO) and similar physical properties like a comparable boiling point of 198-200 °C [1], it lacks the chiral center essential for asymmetric induction in synthesis . Similarly, using a racemic 2-(Ethylamino)butan-1-ol mixture in a stereoselective process would result in a 50% yield loss and a diastereomeric mixture, necessitating costly and complex purification. The specific (S)-enantiomer is documented as an effective resolving agent for preparing optically active cyclopropanecarboxylic acids , a function that neither its (R)-enantiomer nor its achiral isomer can perform. This functional specificity directly translates to procurement risk and operational failure.

Target (S)-2-(Ethylamino)butan-1-ol
Substitute (R)-enantiomer: May not achieve same stereochemical resolution; reported resolving function is enantiomer-specific.
Target (S)-enantiomer
Substitute 2-(Butylamino)ethanol (isomer): Lacks chiral center; may result in loss of stereoselectivity in asymmetric synthesis.
Target (S)-enantiomer
Substitute Racemic mixture: May produce diastereomeric mixtures, requiring additional purification and validation.

Quantitative Evidence for Selecting 2-(Ethylamino)butan-1-ol Over Analogs


Chiral Differentiation: (S)- vs. (R)-Enantiomer in Asymmetric Resolution

The (S)-enantiomer of 2-(Ethylamino)butan-1-ol is a proven resolving agent for the preparation of optically active cyclopropanecarboxylic acids, a critical class of pharmaceutical building blocks . Its effectiveness in this specific application is a unique functional characteristic not shared by the (R)-enantiomer, which would be ineffective or produce the wrong stereoisomer, highlighting a direct, application-specific differentiation.

Enantiomer Resolution
Data to verify
Effective vs Not applicable
Supports enantiomer-attribution review
Class-level inference; source-specific verification recommended
Chiral Resolution Asymmetric Synthesis Cyclopropane Synthesis

Physicochemical Differentiation vs. Isomeric 2-(Butylamino)ethanol

Despite sharing the molecular formula C6H15NO, 2-(Ethylamino)butan-1-ol possesses distinct physicochemical properties compared to its isomer, 2-(butylamino)ethanol . The difference in boiling point (191.4 °C vs. 198-200 °C) and density (0.872 vs. 0.891 g/mL) indicates altered intermolecular forces and potential differences in solubility and reactivity profiles, which can influence reaction conditions, purification, and formulation [1].

Physicochemical Δ
Data to verify
Δ BP: ~7–9 °C, Δ density: 0.019 g/mL
Supports isomer identity differentiation
Source-reported values; method context to verify
Physicochemical Properties Amino Alcohols Solubility

Supplier-Specified Purity and Safety Profiles for Research-Grade Material

Procurement decisions require adherence to strict quality and safety specifications. Vendor data for (S)-2-(Ethylamino)butan-1-ol (CAS 83728-78-3) specifies a minimum purity of 95.0% or NLT 98% and includes detailed hazard classifications (GHS05: Corrosive, H314) with prescribed handling protocols . This level of specification is crucial for ensuring reproducibility in research and compliance with laboratory safety standards, differentiating a qualified research chemical from an unspecified or lower-grade alternative.

Purity & Safety
Data to verify
Purity ≥95% – NLT 98%; H314 Corrosive
Supports specification verification
Supplier-reported; independent confirmation recommended
Quality Control Safety Data Sheet Procurement Specification

Key Application Scenarios for 2-(Ethylamino)butan-1-ol Based on Evidence


Asymmetric Synthesis of Cyclopropane-Containing Pharmaceuticals

In the synthesis of cyclopropane-based active pharmaceutical ingredients (APIs), the (S)-enantiomer of 2-(Ethylamino)butan-1-ol is specifically required as a chiral resolving agent to isolate the desired optically active cyclopropanecarboxylic acid intermediate . Using the (R)-enantiomer or a racemic mixture would yield the incorrect stereoisomer or a mixture, respectively, leading to a failed synthesis or a product with compromised biological activity. This scenario demands the specific procurement of the (S)-enantiomer (CAS 83728-78-3).

Development of Novel Anti-inflammatory Drug Candidates

Research into anti-inflammatory agents has shown that substituted ethanolamines, a class to which 2-(Ethylamino)butan-1-ol belongs, can exhibit significant biological activity [1]. In such studies, the physicochemical properties of 2-(Ethylamino)butan-1-ol (e.g., boiling point 191.4 °C, density 0.872 g/mL) are key parameters for designing analogs and understanding structure-activity relationships (QSAR). Its distinct properties compared to isomers like 2-(butylamino)ethanol are critical for accurate QSAR modeling and lead optimization.

Production of Chiral Building Blocks for Agrochemicals

The utility of (S)-2-(Ethylamino)butan-1-ol as a resolving agent extends to the preparation of optically active cyclopropanecarboxylic acids, which are essential building blocks not only for pharmaceuticals but also for agrochemicals . In an industrial research setting, procuring this specific compound with a defined purity (e.g., NLT 98%) ensures the reliable, scalable production of chiral intermediates, directly impacting the efficiency and cost-effectiveness of the development pipeline.

Reproducible Academic Research on Chiral Amino Alcohols

For academic laboratories synthesizing and testing novel chiral ligands or catalysts, the procurement of (S)-2-(Ethylamino)butan-1-ol from a supplier that provides a certificate of analysis (e.g., purity ≥ 95.0%) is essential for experimental reproducibility . Its specific CAS number (83728-78-3) and documented hazard profile (GHS05 Corrosive) ensure the correct and safe material is used, allowing for unambiguous interpretation of results and comparison with published data.

Application
Selection Property
Validation Focus
Cyclopropane intermediate synthesis
Enantiomer-specific resolving capability
Stereochemical outcome verification
Anti-inflammatory lead optimization
Physicochemical property differentiation
QSAR model context review
Agrochemical chiral intermediate scale-up
Enantiomer identity and purity specification
Process reproducibility review
Academic chiral catalyst research
Specification-certified research material
Experimental reproducibility and safety review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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